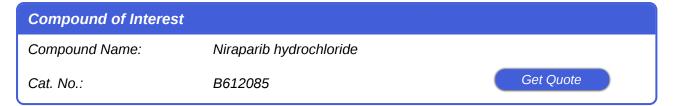


metabolic pathways of niraparib hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Metabolic Pathways of Niraparib Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, available as **niraparib hydrochloride**, is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, and their inhibition by niraparib leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical application and managing potential drugdrug interactions.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetic Profile: A Summary of ADME Properties

Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]



- Absorption: Following oral administration, niraparib is rapidly absorbed, with peak plasma
 concentrations (Tmax) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high
 absolute oral bioavailability of approximately 73%, and its absorption is not significantly
 affected by food.[4][5]
- Distribution: Niraparib has a large apparent volume of distribution (Vd/F), estimated to be between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.
 [5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that tumor exposure to niraparib is significantly greater than plasma exposure, a property that may contribute to its clinical efficacy.[8]
- Metabolism: The biotransformation of niraparib is primarily mediated by carboxylesterases (CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]
- Excretion: Elimination of niraparib and its metabolites occurs through both renal and fecal routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination half-life (t½) is long, ranging from 36 to 51 hours, which supports a once-daily dosing regimen.[5][12]

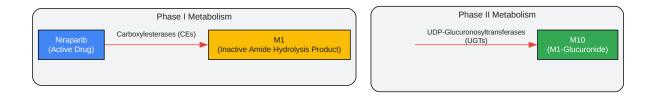
Primary Metabolic Pathways In Vivo

The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and conjugative reactions. The oxidative pathway, often a major route for many small molecule drugs, is negligible for niraparib.[6][9]

- Phase I: Amide Hydrolysis: The principal metabolic transformation is the hydrolysis of the amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]
- Phase II: Glucuronidation: The M1 metabolite subsequently undergoes Phase II conjugation.
 [1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major circulating metabolites identified in human plasma.[1][5]



The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential for drug-drug interactions with CYP inhibitors or inducers.[9][13]



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Fig. 1: Primary metabolic pathway of niraparib in humans.

Quantitative Metabolic Data

Quantitative analysis from clinical studies provides precise measurements of niraparib's pharmacokinetic and disposition properties.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients

Parameter	Value	Reference(s)
Absolute Bioavailability (F)	~73%	[4][5]
Time to Peak Plasma Conc. (Tmax)	2.5 - 4.0 hours	[6][7]
Peak Plasma Concentration (Cmax)	540 - 804 ng/mL	[5][6]
Elimination Half-Life (t½)	36 - 95.6 hours	[5][6][7]
Apparent Volume of Distribution (Vd/F)	1074 - 1220 L	[5]
Apparent Total Clearance (CL/F)	8.39 - 16.2 L/h	[5][7]



Data are derived from studies involving a single oral dose of 300 mg.

Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [14C]-Niraparib Over 21 Days

Parameter	Value	Reference(s)
Mean Recovery in Urine (% of dose)	47.5%	[4][5][11]
Mean Recovery in Feces (% of dose)	38.8%	[4][5][11]
Total Mean Recovery (% of dose)	86.3%	[6][11]
Unchanged Niraparib in Urine (% of dose)	~11% (over 6 days)	[5]

| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) |[5] |

Key Experimental Methodologies

The characterization of niraparib's ADME profile was primarily established through a human mass balance study using radiolabeled compounds.

Human Absorption, Metabolism, and Excretion (AME) Study Protocol

A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was conducted to define the metabolic fate of niraparib.[6]

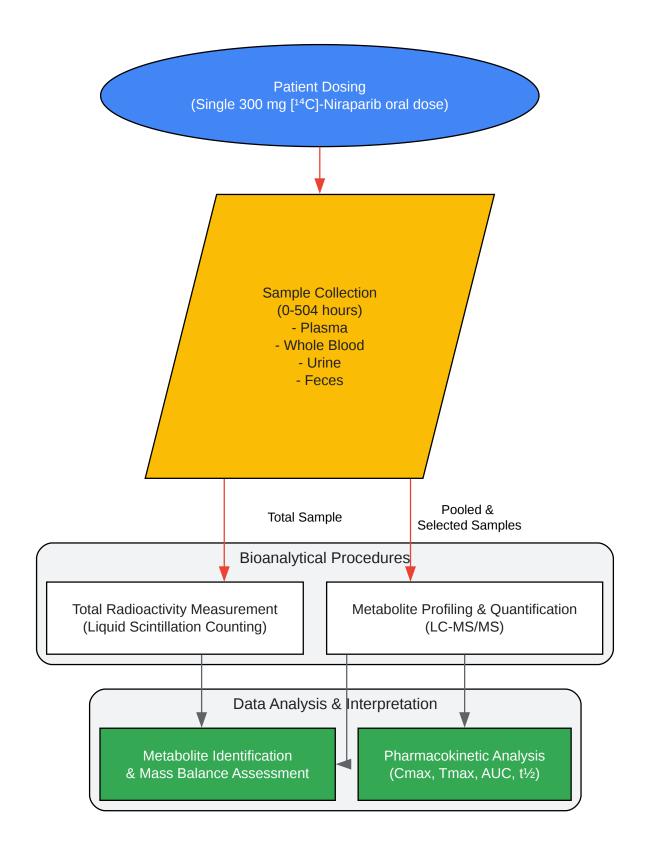
- Study Population: The study enrolled six patients with advanced solid tumors.
- Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 μCi of
 14C-labeled niraparib after an overnight fast.[6][11]
- Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive



recovery of the administered radioactivity.[6]

- Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was
 quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance
 assessment by measuring the parent drug and all its metabolites collectively.[6][11]
- Metabolite Profiling and Quantification:
 - Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem
 Mass Spectrometry (LC-MS/MS).[6][11]
 - Separation was achieved on a C18 column with a gradient elution system.
 - High-resolution mass spectrometry was used for the structural elucidation of metabolites.
 [9]
 - A validated LC-MS/MS bioanalytical method was used for the specific quantification of unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]
- Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib, and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and t½.[6]





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Fig. 2: General experimental workflow for a human AME study.

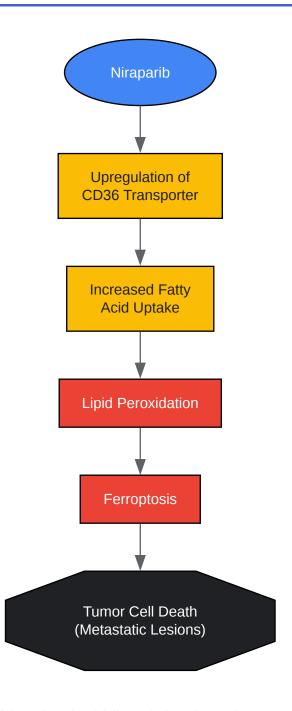


Related Signaling Pathways

While not a direct aspect of its metabolism, understanding the signaling pathways niraparib influences is critical for drug development professionals.

- PARP Inhibition: Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR), these unrepaired breaks lead to double-strand breaks during replication, causing genomic instability and cell death (synthetic lethality).[1]
- Induction of Ferroptosis: Recent research has uncovered a novel anti-tumor mechanism. In
 the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty
 acid transporter CD36 in ovarian cancer cells.[14] This leads to excessive fatty acid uptake
 and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death
 called ferroptosis, which contributes to its efficacy against metastatic lesions.[14]





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Fig. 3: Proposed signaling pathway for niraparib-induced ferroptosis.

Conclusion

The metabolic profile of **niraparib hydrochloride** is well-characterized, revealing a straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome



P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its ADME properties, combined with its high bioavailability and long half-life, provides a solid foundation for its effective and safe use in the treatment of advanced cancers.

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- To cite this document: BenchChem. [metabolic pathways of niraparib hydrochloride in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612085#metabolic-pathways-of-niraparib-hydrochloride-in-vivo]

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